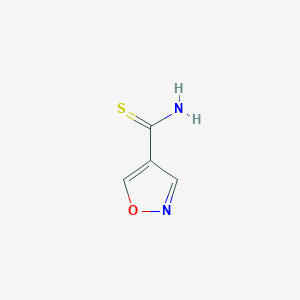

1,2-Oxazole-4-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYHFVWUAHLFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693007 | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-81-7, 68251-67-2 | |

| Record name | 4-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and biological activity of 1,2-Oxazole-4-carbothioamide

An In-depth Technical Guide to the Synthesis and Biological Activity of 1,2-Oxazole-4-carbothioamide

Authored by a Senior Application Scientist

Disclaimer: The following guide addresses the synthesis and potential biological activity of this compound. Due to a lack of specific published literature on this exact molecule, this document provides a prospective analysis based on established synthetic methodologies for related isoxazole and carbothioamide compounds, and well-documented structure-activity relationships of these pharmacophores.

Introduction: The Promise of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that has garnered significant attention for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it a valuable component in the development of novel therapeutics.[3] The isoxazole motif is integral to several clinically approved drugs, highlighting its versatility across different therapeutic areas.[3]

This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule represents a compelling isosteric modification of the corresponding carboxamide, replacing the carbonyl oxygen with a sulfur atom. This substitution to form a carbothioamide, or thioamide, can profoundly alter the compound's physicochemical properties, including its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[4] Thioamides are known to be key intermediates in the synthesis of various heterocycles and are found in several biologically active compounds, including anticancer and antimicrobial agents.[5][6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive, prospective framework for the synthesis of this compound and an informed hypothesis of its potential biological activities.

A Proposed Synthetic Pathway to this compound

The synthesis of this compound can be logically approached in a multi-step sequence, commencing with the construction of the core isoxazole ring, followed by functional group manipulations at the 4-position. The proposed pathway leverages well-established and reliable chemical transformations.

The overall synthetic strategy is depicted below:

Caption: Proposed synthetic pathway for this compound.

2.1. Step 1: Construction of the 1,2-Oxazole Ring

A robust method for the regioselective synthesis of 5-substituted-1,2-oxazole-4-carboxylates involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[8] This approach offers a reliable route to the core heterocyclic structure.

2.2. Step 2: Amidation of the Ester

The conversion of the methyl ester to the primary carboxamide is a standard transformation. This can be achieved by treating the ester with a source of ammonia, such as aqueous or methanolic ammonia, often under pressure or at elevated temperatures to drive the reaction to completion.

2.3. Step 3: Thionation of the Carboxamide

The final and key transformation is the thionation of the carboxamide to the desired carbothioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and highly effective reagent for this purpose, typically offering good yields and compatibility with a wide range of functional groups.[9][10][11] The reaction proceeds via a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force.[11]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis.

Protocol 3.1: Synthesis of Methyl 1,2-oxazole-4-carboxylate

-

Materials:

-

Appropriate β-enamino ketoester precursor

-

Hydroxylamine hydrochloride

-

Anhydrous ethanol

-

Sodium acetate

-

-

Procedure:

-

To a solution of the β-enamino ketoester (1.0 eq) in anhydrous ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford methyl 1,2-oxazole-4-carboxylate.

-

Protocol 3.2: Synthesis of 1,2-Oxazole-4-carboxamide

-

Materials:

-

Methyl 1,2-oxazole-4-carboxylate

-

Saturated solution of ammonia in methanol

-

-

Procedure:

-

Dissolve methyl 1,2-oxazole-4-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Heat the mixture at a temperature between 60-80°C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,2-Oxazole-4-carboxamide.

-

Protocol 3.3: Synthesis of this compound

-

Materials:

-

1,2-Oxazole-4-carboxamide

-

Lawesson's reagent

-

Anhydrous tetrahydrofuran (THF) or toluene

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-Oxazole-4-carboxamide (1.0 eq) in anhydrous THF.

-

Add Lawesson's reagent (0.5-0.6 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[12]

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude residue should be subjected to a thorough aqueous work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water to remove phosphorus byproducts.[12]

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Potential Biological Activity and Structure-Activity Relationships

The biological profile of this compound can be hypothesized by considering the known activities of its constituent pharmacophores.

4.1. Biological Landscape of Isoxazole Derivatives

The isoxazole scaffold is a versatile platform that has been incorporated into compounds with a broad spectrum of biological activities.[1]

| Biological Activity | Examples and Notes |

| Anticancer | Isoxazole derivatives have shown potent cytotoxic activity against various cancer cell lines. The substitution pattern on the isoxazole ring and any attached aryl groups significantly influences potency.[1] |

| Anti-inflammatory | Certain isoxazole-containing compounds act as inhibitors of inflammatory enzymes like cyclooxygenase (COX). |

| Antimicrobial | The isoxazole nucleus is present in some antibacterial and antifungal agents.[1] |

| Antiviral | Recent studies have explored isoxazole-based small molecules as inhibitors of viral replication, including for viruses like Zika.[13] |

Structure-activity relationship (SAR) studies on isoxazole derivatives have revealed that the nature and position of substituents on the ring are critical for biological activity.[2][3] For instance, the presence of specific aryl groups with electron-withdrawing or donating substituents can modulate the interaction with biological targets.[1]

4.2. The Role of the Carbothioamide Moiety

The carbothioamide group is a known pharmacophore that can impart a range of biological effects. Thiosemicarbazones, which contain a similar structural motif, have been extensively studied for their antibacterial, antiviral, and anticancer properties.[5] The anticancer potential is often attributed to the conjugated =N-HN-C=S system.[5] Carbothioamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and 15-lipoxygenase.[5][14]

4.3. Hypothesized Activity of this compound

Given the established activities of both the isoxazole and carbothioamide moieties, this compound is a promising candidate for screening in several therapeutic areas, particularly as an anticancer agent . The planar isoxazole ring combined with the sulfur-containing carbothioamide group could facilitate interactions with various biological targets, such as protein kinases or DNA.

A potential mechanism of action could involve the inhibition of a key cellular signaling pathway implicated in cancer progression.

Caption: A potential mechanism of action for this compound.

Conclusion and Future Directions

This technical guide has outlined a plausible and experimentally grounded pathway for the synthesis of the novel compound this compound. By leveraging established methodologies for isoxazole ring formation and amide thionation, this molecule should be readily accessible for further investigation.

The analysis of the constituent pharmacophores suggests that this compound holds significant potential as a biologically active molecule, particularly in the realm of oncology. The next logical steps for the scientific community are the execution of the proposed synthesis, rigorous characterization of the final compound, and its comprehensive evaluation in a battery of biological assays to validate the hypothesized activities. The exploration of this and related derivatives could pave the way for the discovery of new therapeutic agents with novel mechanisms of action.

References

-

Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023). Retrieved from [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. (n.d.). Retrieved from [Link]

-

Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli - ResearchGate. (n.d.). Retrieved from [Link]

-

Lawesson's reagent - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - NIH. (2022). Retrieved from [Link]

-

Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]

-

Thionation using fluorous Lawesson's reagent - PubMed - NIH. (2006). Retrieved from [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - ResearchGate. (2022). Retrieved from [Link]

-

(PDF) Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors (2022) | Pervaiz Ali Channar | 5 Citations - SciSpace. (n.d.). Retrieved from [Link]

-

Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. (2022). Retrieved from [Link]

-

Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]

-

Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Retrieved from [Link]

-

Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021). Retrieved from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel 1,2-Oxazole-4-carbothioamide Derivatives as Potential Therapeutic Agents

Preamble: The Strategic Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the discovery of novel chemical entities with unique pharmacological profiles is paramount. The five-membered oxazole ring is a cornerstone heterocyclic motif, prized for its metabolic stability and its capacity to engage with a wide array of biological targets through various non-covalent interactions.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Concurrently, the carbothioamide functional group, a bioisostere of the amide bond, is a well-established pharmacophore known to enhance binding affinity and modulate pharmacokinetic properties.

This guide delineates a strategic, field-proven framework for the rational design, synthesis, and biological evaluation of a novel class of compounds: 1,2-Oxazole-4-carbothioamides . By conjugating the validated 1,2-oxazole core with the potent carbothioamide moiety, we hypothesize the creation of a new chemical space ripe for the discovery of next-generation therapeutic agents. This document is structured not as a rigid protocol, but as a dynamic discovery roadmap, grounded in established chemical principles and designed to navigate the multifaceted challenges of drug development.

Section 1: Foundational Rationale and Strategic Design

Our initial therapeutic targets for this novel scaffold will be in oncology and infectious diseases, domains where oxazole derivatives have already shown significant promise.[3][5] For instance, various oxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit critical bacterial enzymes.[5][6] We will leverage these insights to design a focused library of compounds with diverse substitutions at the C3 and C5 positions of the oxazole ring and on the nitrogen of the carbothioamide group, allowing for a systematic exploration of the chemical space.

Caption: Logical framework for the discovery program.

Section 2: Synthetic Strategy and Protocol Validation

The successful synthesis of the target compounds is the linchpin of this discovery program. A robust and versatile synthetic route is required to generate the planned library of derivatives. We propose a primary synthetic pathway that is both logical and supported by established chemical transformations, ensuring a high probability of success.

Proposed Primary Synthetic Route

The cornerstone of our approach is the synthesis of a key intermediate, 3,5-disubstituted-1,2-oxazole-4-carbonitrile . This intermediate provides a versatile handle for the crucial conversion to the target carbothioamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Characterization of 1,2-Oxazole-4-carbothioamide

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and medicinal chemistry, the 1,2-oxazole nucleus is a privileged scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in a multitude of approved pharmaceuticals.[1] When functionalized with a carbothioamide group—a bioisosteric replacement for the more common amide bond—the resulting molecule, 1,2-Oxazole-4-carbothioamide, presents a compelling target for researchers. The thioamide group can significantly alter a molecule's pharmacokinetic profile, receptor binding affinity, and metabolic stability.[2]

However, the synthesis of any novel chemical entity is merely the prologue. The true narrative of its potential is written through meticulous structure elucidation and characterization. An unverified or incorrectly assigned structure renders all subsequent biological data meaningless. This guide provides a comprehensive, field-proven framework for the unambiguous structural determination of this compound, moving from initial synthesis to absolute confirmation. The methodologies described herein are designed to create a self-validating cascade of evidence, ensuring the highest degree of scientific integrity for professionals in pharmaceutical and chemical research.[3][4]

Synthetic Pathway: From Precursors to Target Molecule

The journey to characterization begins with a robust and verifiable synthesis. While multiple routes to substituted 1,2-oxazoles exist, a common and reliable strategy involves the initial formation of a 1,2-oxazole-4-carboxylate ester, followed by amidation and subsequent thionation. This multi-step approach provides logical checkpoints for characterization.

The causality behind this choice is control. By synthesizing and verifying the intermediate ester and amide, we systematically build confidence in the final scaffold before the critical thionation step. This minimizes ambiguity and simplifies troubleshooting if the final characterization data deviates from expectations.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Ring Formation: React a suitable β-enamino ketoester with hydroxylamine hydrochloride in a protic solvent like ethanol, often with a mild base, to yield the corresponding methyl or ethyl 1,2-oxazole-4-carboxylate.[5]

-

Amidation: Convert the resulting ester to the primary amide, 1,2-oxazole-4-carboxamide, by treatment with aqueous or methanolic ammonia.

-

Thionation: Treat the 1,2-oxazole-4-carboxamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a dry, high-boiling solvent like toluene or dioxane under reflux conditions to yield the final this compound.[6] Purify the crude product via column chromatography or recrystallization.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides absolute proof. Instead, we build a cohesive argument by correlating data from orthogonal methods. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular mass and elemental composition.

Caption: Hierarchy of techniques for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

Expertise & Causality: For this compound, we anticipate a simple yet highly diagnostic set of signals. The proton at the 5-position of the oxazole ring is electronically distinct and should appear as a sharp singlet in a region devoid of many other signals, providing a clear marker for the heterocyclic core.[5][7][8] The thioamide protons (-CSNH₂) are expected to be broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange with residual water or deuterated solvent.[9] Their chemical shift can be highly dependent on solvent and concentration. The ¹³C NMR is critical for confirming the presence of the C=S carbon, which resonates significantly downfield (typically >190 ppm), a region far removed from amide carbonyls (~160-170 ppm), providing irrefutable evidence of successful thionation.[2]

Predicted NMR Data

| Analysis | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | H-5 | ~8.2 - 8.5 | Singlet (s) | Oxazole Ring Proton |

| H-3 | ~8.6 - 8.8 | Singlet (s) | Oxazole Ring Proton | |

| -NH₂ | ~7.5 - 9.5 | Broad Singlet (br s) | Thioamide Protons | |

| ¹³C NMR | C=S | ~190 - 205 | - | Thioamide Carbon |

| C-5 | ~150 - 155 | - | Oxazole Ring Carbon | |

| C-3 | ~155 - 160 | - | Oxazole Ring Carbon | |

| C-4 | ~110 - 115 | - | Oxazole Ring Carbon |

Note: Shifts are estimates and can vary based on solvent and substitution.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow the exchange of NH protons, making them easier to observe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio. Integrate all signals to confirm proton counts.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality: While NMR maps the skeleton, FTIR dresses it with the correct functional groups. The disappearance of the strong C=O stretch (amide I band, ~1650-1680 cm⁻¹) from the starting carboxamide and the appearance of bands associated with the thioamide group serve as primary validation of the thionation reaction. The thioamide vibrations are complex and coupled, not a "pure" C=S stretch. The so-called "Thioamide I" band (primarily C=N stretch and N-H bend) appears around 1500-1600 cm⁻¹, while the "Thioamide II" band (N-H bend and C-N stretch) is near 1300-1400 cm⁻¹.[10] The vibration with the most C=S character (often called the "G band") is typically found in the 700-850 cm⁻¹ region and can be of weak to medium intensity.[10] The N-H stretching of the primary thioamide will appear as a pair of bands in the 3100-3400 cm⁻¹ region.[11]

Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| N-H Stretch | 3100 - 3400 | Medium, often two bands | -CSNH₂ |

| C-H Stretch (Aromatic) | ~3050 - 3150 | Weak to Medium | Oxazole C-H |

| C=N Stretch | ~1610 - 1650 | Medium | Oxazole Ring |

| Thioamide I Band | ~1500 - 1600 | Strong | Coupled C=N str. / N-H bend |

| Thioamide II Band | ~1300 - 1400 | Medium to Strong | Coupled N-H bend / C-N str. |

| N-O Stretch | ~1020 - 1100 | Medium | Oxazole Ring |

| C=S Stretch Character | ~700 - 850 | Weak to Medium | Thioamide C=S |

Protocol for FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of the purified compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify and label the key absorption bands corresponding to the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure.

Expertise & Causality: The primary goal is to observe the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that corresponds to the calculated mass of C₄H₄N₂OS (128.16 g/mol ). High-resolution mass spectrometry (HRMS) is the gold standard, as it can confirm the elemental composition to within a few parts per million, effectively ruling out other potential formulas with the same nominal mass. The fragmentation pattern of oxazoles can be complex but often involves characteristic ring cleavage events, such as the loss of CO, HCN, or isonitrile species, which can provide further structural proof.[12][13][14]

Protocol for MS Analysis (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass calibration is accurate.

-

Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical mass calculated for C₄H₅N₂OS⁺. The mass error should be less than 5 ppm. Analyze any significant fragment ions to see if they align with expected cleavage pathways.

Unambiguous Proof: Single-Crystal X-Ray Crystallography

While the combination of NMR, IR, and MS provides a powerful and convincing case, single-crystal X-ray crystallography is the only technique that delivers an unambiguous, three-dimensional map of the molecule in the solid state.

Expertise & Causality: This technique is the final arbiter of structure. It provides definitive proof of atom connectivity, resolving any potential isomerism (e.g., 1,2-oxazole vs. 1,3-oxazole) or tautomerism that might be ambiguous in solution-state NMR.[5] It also yields precise bond lengths and angles. For instance, the measured C-S bond length (typically ~1.68 Å) would be definitive proof of the thioamide group, distinguishing it from any potential thiol tautomer (C=N-SH).[2][15]

Protocol for X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model until the calculated and observed diffraction patterns match closely.

-

Validation: The final refined structure provides a complete picture of the molecule, confirming the identity of this compound beyond any reasonable doubt.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is not a linear process but a synergistic one. Each piece of data must be consistent with the others. A proposed structure from NMR must be supported by the functional groups seen in IR and the molecular weight confirmed by MS. Any discrepancy demands re-evaluation. This rigorous, multi-technique approach ensures that the structure is not merely proposed but proven, providing a solid and trustworthy foundation for all subsequent research and development efforts.

References

-

Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. (2020). ResearchGate. Available at: [Link]

-

(PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. (2020). ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). Semantic Scholar. Available at: [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Provided by Springer. Available at: [Link]

-

Oxazole-4-carbothioamide. (n.d.). MySkinRecipes. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Infrared Spectra of Thioamides and Selenoamides. (n.d.). SciSpace. Available at: [Link]

-

The mass spectra of some alkyl and aryl oxazoles. (1968). SciSpace. Available at: [Link]

-

MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Available at: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Available at: [Link]

-

Protocols for the construction of thioamides. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (n.d.). PubMed Central. Available at: [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal. Available at: [Link]

-

Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PubMed Central. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]

-

CONTRIBUTION TO THE STRUCTURE OF HETEROCYCLIC COMPOUNDS WITH THIOAMIDE GROUPS. PYRIMIDINETHIOLS AND RELATED COMPOUNDS. (1964). PubMed. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. (n.d.). Connect Journals. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PubMed Central. Available at: [Link]

-

A novel method for heterocyclic amide–thioamide transformations. (2017). PubMed Central. Available at: [Link]

-

Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. Available at: [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Oxazole-4-carbothioamide [myskinrecipes.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,2-Oxazole-4-carbothioamide

A Senior Application Scientist's Perspective for Drug Discovery Professionals

The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a carbothioamide group at the 4-position of the 1,2-oxazole ring creates a unique chemical entity, 1,2-Oxazole-4-carbothioamide, with the potential for novel pharmacological effects. This guide provides a comprehensive, experience-driven framework for researchers to systematically investigate and determine the mechanism of action of this intriguing compound. Our approach is designed to be a self-validating cascade of experiments, from broad phenotypic screening to specific target identification and validation.

I. Foundational Assessment: Physicochemical Properties and Initial Cytotoxicity

Before delving into complex mechanistic studies, a foundational understanding of the compound's basic properties is crucial. This initial assessment ensures data integrity and informs the design of subsequent experiments.

Table 1: Physicochemical and Initial Biological Parameters of this compound

| Parameter | Experimental Method | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC) | To confirm the purity of the compound, ensuring that observed biological effects are not due to contaminants. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the optimal solvent and concentration range for in vitro and in vivo studies, preventing compound precipitation. |

| Cytotoxicity | MTT or CellTiter-Glo® Assay | To establish the concentration range for subsequent cell-based assays, identifying cytotoxic versus pharmacologically active concentrations. |

Experimental Protocol: Foundational Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the compound's cytotoxicity.

II. Broad-Spectrum Phenotypic Screening: Unveiling the Biological Activity Landscape

With a foundational understanding of the compound's properties, the next logical step is to cast a wide net to identify its potential biological activities. This is achieved through a series of phenotypic screens.

Diagram 1: Workflow for Broad-Spectrum Phenotypic Screening

Caption: A streamlined workflow for the initial characterization and broad-spectrum screening of this compound.

Based on the known activities of related oxazole and carbothioamide compounds, the following areas are logical starting points for investigation:

-

Antimicrobial Activity: Many heterocyclic compounds, including oxazole derivatives, exhibit antimicrobial properties[1].

-

Anticancer Activity: The oxazole scaffold is present in several anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines[2][3][4].

-

Anti-inflammatory Activity: Some oxazole derivatives have been investigated as inhibitors of inflammatory pathways, such as COX-2 inhibition[5].

-

Enzyme Inhibition: The carbothioamide moiety can act as a zinc-binding group, suggesting potential inhibition of metalloenzymes. Oxazole derivatives have been reported to inhibit various enzymes[6][7][8].

III. Target Identification: From Phenotype to Molecular Target

Once a reproducible and potent phenotype is identified, the focus shifts to identifying the specific molecular target(s) responsible for the observed effect.

Diagram 2: Methodologies for Molecular Target Identification

Caption: An overview of complementary approaches for identifying the molecular target of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from the cell line that exhibited the most potent phenotypic response.

-

Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

IV. Target Validation: Confirming the Causal Link

The final and most critical phase is to validate that the identified protein is indeed the target through which this compound exerts its biological effect.

Diagram 3: A Multi-pronged Approach to Target Validation

Caption: A robust workflow for validating the identified molecular target of this compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound at a concentration that elicits the desired phenotype.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C).

-

Cell Lysis: Lyse the cells to release the soluble proteins.

-

Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation and quantify the amount of the putative target protein in the soluble fraction using Western blotting or ELISA.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

V. Conclusion and Future Directions

This guide provides a systematic and rigorous framework for elucidating the mechanism of action of this compound. By following this self-validating workflow, researchers can move from a compound of unknown function to a well-characterized molecule with a defined molecular target and a clear path toward further drug development. The insights gained from these studies will not only advance our understanding of this specific molecule but also contribute to the broader knowledge of oxazole-based pharmacology.

References

- MySkinRecipes. Oxazole-4-carbothioamide.

- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Deriv

- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel).

- Biernacki, K., et al. (2020).

- El-Sayed, N. N. E., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. PubMed.

- Khan, I., et al. (2021). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. NIH.

- Kumar, A., et al. (2019).

- Srinivasa, M., et al. (2019).

- Garg, R., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.

- Chem-Impex. Oxazole-4-carbothioic acid amide.

- Benchchem.

- Tyagi, U., et al. (2022).

- Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH.

- Krasavin, M., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Castillo-García, C. J., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.

- Li, Y., et al. (2025).

- Poda, S., et al. (2025). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles.

- Srivastava, P. C., et al. (1986). Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin). PubMed.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of 1,2-Oxazole-4-carbothioamide: A Technical Guide to its Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the emerging therapeutic potential of 1,2-Oxazole-4-carbothioamide and its derivatives. As a Senior Application Scientist, the following guide moves beyond a simple literature review, offering synthesized insights into the rationale behind experimental designs and the validation of protocols. We will explore the synthesis, potential mechanisms of action, and diverse biological activities of this promising heterocyclic scaffold, grounding our discussion in authoritative scientific literature.

Introduction: The Strategic Importance of the 1,2-Oxazole Scaffold

The 1,2-oxazole, also known as isoxazole, ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a cornerstone in medicinal chemistry, featured in numerous commercially available drugs due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] The inherent polarity and hydrogen bonding capabilities of the isoxazole ring contribute to favorable pharmacokinetic profiles.[3] The introduction of a carbothioamide group at the 4-position of the 1,2-oxazole ring presents a compelling modification, as thioamides are known to be excellent bioisosteres of amides, often enhancing biological activity and offering different physicochemical properties.[4] While direct literature on this compound is nascent, its role as a key intermediate in the synthesis of bioactive compounds, particularly antimicrobial and antifungal agents, is established.[5][6] This guide will, therefore, extrapolate from the rich knowledge base of isoxazole and carbothioamide chemistry to illuminate the therapeutic landscape of this specific derivative class.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives can be approached through established methods for isoxazole ring formation, followed by the introduction or modification of the carbothioamide moiety. A plausible and efficient synthetic pathway is outlined below.

General Synthetic Protocol

A common and versatile method for constructing the 3,5-disubstituted isoxazole ring involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of a 4-substituted isoxazole, a key intermediate would be a β-ketoester or a similar precursor that can be cyclized with hydroxylamine.

Step-by-step Methodology:

-

Synthesis of Ethyl 2-cyano-3-ethoxyacrylate: This key intermediate can be prepared from ethyl cyanoacetate and triethyl orthoformate.

-

Formation of the Isoxazole Ring: Reaction of ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of ethyl 5-aminoisoxazole-4-carboxylate.

-

Hydrolysis of the Ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

-

Amide Formation: The carboxylic acid is then converted to the corresponding primary amide, isoxazole-4-carboxamide, using a coupling agent like thionyl chloride followed by reaction with ammonia.

-

Thionation of the Amide: The final step involves the conversion of the carboxamide to the desired carbothioamide. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine under reflux.

This synthetic route offers flexibility for introducing various substituents on the isoxazole ring, allowing for the exploration of structure-activity relationships.

Therapeutic Potential: A Multi-faceted Pharmacophore

The therapeutic potential of this compound derivatives can be inferred from the well-documented biological activities of both the isoxazole core and molecules containing a carbothioamide linkage.[2][3][4]

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[3][7] Furthermore, studies on structurally related "isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles" have shown significant antiproliferative activity against prostate cancer cell lines, with the carbothioamide linkage being crucial for enhanced potency compared to the corresponding carboxamides.[4]

Potential Mechanisms of Action:

-

Kinase Inhibition: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, interacting with the hinge region of various protein kinases involved in cancer cell signaling.

-

Tubulin Polymerization Inhibition: Like many heterocyclic compounds, isoxazole derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: The presence of the carbothioamide moiety may enhance the pro-apoptotic activity by increasing cellular stress or interacting with key apoptotic proteins.

The following table summarizes the anticancer potential based on related compounds:

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| Isoxazole clubbed dihydropyrazole-1-carbothioamides | DU-145 (Prostate) | IC50 of 1 µg/mL, four-fold more active than Docetaxel. | [4] |

| 1,2,4-Oxadiazole derivatives | Various solid and hematological tumors | Potent anticancer agents with IC50 values in the nanomolar range. | [7] |

Antimicrobial and Antifungal Activity

The 1,2-oxazole scaffold is present in several commercially available antibacterial drugs, such as oxacillin and cloxacillin.[3] The carbothioamide functional group is also a known pharmacophore in various antimicrobial agents. The combination of these two moieties in this compound suggests a strong potential for antimicrobial and antifungal applications.[5]

Potential Mechanisms of Action:

-

Enzyme Inhibition: The scaffold may inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Membrane Integrity: The lipophilic nature of certain derivatives could allow for intercalation into the microbial cell membrane, leading to its disruption.

A study on indole derivatives containing a carbothioamide moiety showed a broad spectrum of antimicrobial activity with MIC values ranging from 3.125-50 µg/mL against various bacteria and fungi.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2] The structural similarity of the isoxazole ring to other anti-inflammatory heterocyclic compounds supports this potential application.

Potential Mechanisms of Action:

-

COX Inhibition: The molecule could fit into the active site of COX-1 and/or COX-2 enzymes, inhibiting the production of pro-inflammatory prostaglandins.[9]

-

Modulation of Pro-inflammatory Cytokines: Derivatives may interfere with signaling pathways that lead to the production of inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols for Evaluation

To validate the therapeutic potential of novel this compound derivatives, a series of standardized in vitro and in vivo assays should be employed.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., DU-145 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound is yet to be established, preliminary insights can be drawn from related structures. For isoxazole derivatives, the nature and position of substituents on the ring significantly influence biological activity.[10] For instance, the introduction of electron-withdrawing groups on aryl substituents can enhance antimicrobial activity.[3] The replacement of a carboxamide with a carbothioamide has been shown to dramatically increase anticancer potency, highlighting the importance of this functional group.[4]

Logical Relationship Diagram:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Oxazole-4-carbothioamide [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Analysis of 1,2-Oxazole-4-carbothioamide Analogs in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the computational strategies employed in the preclinical evaluation of 1,2-oxazole-4-carbothioamide analogs. Moving beyond a mere recitation of protocols, we delve into the causal logic behind the selection of specific in silico tools and workflows, offering a self-validating framework for robust and reproducible research. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological interactions.[1][2][3] The carbothioamide moiety further enhances its potential, making this class of compounds a fertile ground for discovering novel therapeutic agents against a range of diseases, including cancer and microbial infections.[4][5]

The In Silico Drug Discovery Cascade: A Validated Workflow

The modern drug discovery process relies heavily on a synergistic relationship between computational and experimental methods. For a novel series of compounds like this compound analogs, an in silico cascade allows for the rapid, cost-effective prioritization of candidates with the highest probability of success in later clinical stages. This approach systematically filters a large virtual library of compounds through a series of computational assays, each designed to assess a critical pharmacological parameter.

Our workflow is designed as a self-validating system. Early, less computationally intensive methods (e.g., ADMET prediction, molecular docking) are used to screen large numbers of analogs. Promising candidates from these initial stages are then subjected to more rigorous, resource-intensive simulations, such as molecular dynamics, to validate and refine the initial findings.

Caption: The In Silico Drug Discovery Workflow.

Foundational Analysis: ADMET and Physicochemical Profiling

The journey of a drug candidate begins not with its efficacy, but with its fundamental drug-like properties. A compound with stellar activity but poor absorption or high toxicity is destined for failure. Therefore, the initial computational screen must focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Expertise & Causality: We front-load ADMET prediction to eliminate non-viable candidates early, conserving computational resources for more complex analyses. The "fail early, fail cheap" paradigm is critical. Properties are calculated based on established models like Lipinski's Rule of Five, which correlates poor oral bioavailability with specific molecular characteristics (e.g., molecular weight > 500 Da, LogP > 5).[6][7]

Protocol: High-Throughput ADMET Screening

-

Input Preparation: Generate 2D structures (SMILES format) for the entire library of this compound analogs.

-

Platform Selection: Utilize validated web-based platforms such as SwissADME or pkCSM.[7] These tools provide a comprehensive suite of predictions from simple SMILES inputs.

-

Parameter Calculation: Submit the library and compute key descriptors, including:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: GI absorption (human), Blood-Brain Barrier (BBB) penetration.[8]

-

Drug-Likeness: Lipinski's Rule violations, Bioavailability Score.

-

-

Data Filtering & Analysis: Consolidate the output data into a table. Apply stringent filters. For example, prioritize compounds with:

-

Zero Lipinski violations.

-

High predicted GI absorption.

-

Predicted non-toxic and non-mutagenic profiles.

-

Data Presentation: Predicted ADMET Properties of Representative Analogs

| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations | AMES Toxic |

| OXA-001 | 315.4 | 2.85 | 85.6 | High | Yes | 0 | No |

| OXA-002 | 450.6 | 4.10 | 95.3 | High | No | 0 | No |

| OXA-003 | 525.7 | 5.50 | 110.1 | Low | No | 2 | No |

| OXA-004 | 380.5 | 3.20 | 85.6 | High | Yes | 0 | Yes |

This is illustrative data. Actual results will vary based on the specific analogs.

Molecular Docking: Elucidating Target Binding

Once a subset of drug-like candidates is identified, molecular docking predicts the preferred orientation of these ligands when bound to a specific biological target, such as an enzyme or receptor.[9][10] This provides crucial insights into binding affinity and the specific molecular interactions that stabilize the complex.

Trustworthiness: The validity of any docking study hinges on the careful preparation of both the protein (receptor) and the ligands, and critically, on the validation of the docking protocol itself.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 9. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 1,2-Oxazole-4-carbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2-Oxazole Scaffold

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. The introduction of a carbothioamide group at the 4-position of the 1,2-oxazole ring creates a molecule with significant potential for drug development, particularly in the areas of antimicrobial and anticancer research. The thioamide functionality can act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets. A thorough understanding of the spectroscopic properties of 1,2-Oxazole-4-carbothioamide is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, drawing upon established principles and data from closely related analogues to present a predictive yet scientifically grounded blueprint of its spectral characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting distinct signals for the protons on the oxazole ring and the thioamide group.

Expected Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale & Expert Insights |

| H5 | ~8.5 - 9.0 | Singlet | The proton at the 5-position of the 1,2-oxazole ring is deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic nature of the ring. Its chemical shift is anticipated to be in the downfield region. |

| -NH₂ | ~9.5 - 10.5 | Broad Singlet | The protons of the primary thioamide group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be sensitive to solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -NH₂ protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.

Expected Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) | Rationale & Expert Insights |

| C3 | ~150 - 155 | The carbon at the 3-position is adjacent to the electronegative nitrogen atom and is part of a C=N bond, resulting in a downfield chemical shift. |

| C4 | ~105 - 110 | This carbon is situated between two other ring carbons and is influenced by the electron-withdrawing nature of the attached carbothioamide group. |

| C5 | ~155 - 160 | The carbon at the 5-position is bonded to the ring oxygen and is also part of a C=N-O system, leading to a significant downfield shift. |

| C=S | ~180 - 190 | The thiocarbonyl carbon of the carbothioamide group is highly deshielded and typically resonates in the far downfield region of the spectrum[1]. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the range of 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbons to be observed effectively.

-

Accumulate a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the DMSO-d₆ solvent peak at 39.52 ppm.

Caption: Workflow for NMR Spectroscopic Analysis.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring their characteristic vibrational frequencies. For this compound, the key vibrational modes will be associated with the thioamide group and the oxazole ring.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Expert Insights |

| -NH₂ | N-H Stretching | 3400 - 3200 (two bands) | The primary amine of the thioamide will show two distinct stretching vibrations, corresponding to the symmetric and asymmetric modes.[2] |

| C-H (oxazole) | C-H Stretching | ~3100 | The C-H bond on the aromatic oxazole ring will exhibit a stretching vibration at a frequency slightly higher than that of aliphatic C-H bonds. |

| C=N (oxazole) | C=N Stretching | 1620 - 1580 | The carbon-nitrogen double bond within the oxazole ring gives rise to a characteristic stretching absorption in this region. |

| C=C (oxazole) | C=C Stretching | 1500 - 1450 | The carbon-carbon double bond of the oxazole ring will also have a characteristic stretching vibration. |

| C=S (thioamide) | C=S Stretching | 1250 - 1050 | The thiocarbonyl stretching vibration is a key diagnostic peak for the carbothioamide group. Its exact position can be influenced by hydrogen bonding. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A standard FT-IR spectrometer is suitable for this analysis.

-

Acquisition Parameters:

-

Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FT-IR Spectroscopic Analysis.

III. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 128.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion should be observed, confirming the elemental composition.

-

Major Fragmentation Pathways: The fragmentation of the 1,2-oxazole ring often involves cleavage of the weak N-O bond.[3] The carbothioamide group can also undergo characteristic fragmentations.

Plausible Fragmentation Pathways:

-

Loss of H₂S: A common fragmentation for primary thioamides is the loss of a molecule of hydrogen sulfide (H₂S, 34 Da).

-

Cleavage of the Oxazole Ring: The oxazole ring can fragment through various pathways, including the loss of CO (28 Da) or HCN (27 Da).

-

Loss of the Thioamide Group: Fragmentation may involve the loss of the entire carbothioamide group or parts of it.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution data.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

Caption: Workflow for LC-MS Analysis.

IV. UV-Visible Spectroscopy: Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum will be influenced by the conjugated system of the oxazole ring and the thioamide group.

Expected UV-Visible Absorption:

-

λ_max: The molecule is expected to exhibit one or more absorption maxima in the UV region, likely between 250-350 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated system. The exact position and intensity of the absorption bands will be solvent-dependent.

Experimental Protocol for UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Acquisition Parameters:

-

Scan the solution over a wavelength range of 200-800 nm.

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, FT-IR, and mass spectrometry, provides a detailed and unambiguous structural characterization. This multi-faceted approach ensures the identity and purity of the compound, which is a critical prerequisite for its advancement in drug discovery and development pipelines. The predictive data and protocols outlined in this guide offer a robust framework for researchers and scientists working with this promising heterocyclic scaffold, enabling them to confidently interpret their experimental findings and accelerate their research endeavors.

References

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. [Link]

-

FT-IR spectra of control and treated samples of carbazole. ResearchGate. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

-

Isoxazole carboxamide derivatives effect on... | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. [Link]

-

Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. [Link]

-

1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. NIH. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-